molecular formula C5H16Cl2N2 B2503201 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride CAS No. 64670-89-9

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride

Cat. No.: B2503201
CAS No.: 64670-89-9
M. Wt: 175.1
InChI Key: WSOSXTNNCSLOIG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The compound 1,2-ethanediamine, N-(1-methylethyl)-, dihydrochloride is systematically named according to IUPAC guidelines. Its structure consists of an ethane-1,2-diamine backbone substituted with an isopropyl group at the primary nitrogen atom, followed by protonation with two equivalents of hydrochloric acid. Key identifiers include:

  • IUPAC Name : N'-propan-2-ylethane-1,2-diamine dihydrochloride
  • Common Synonyms : N-Isopropylethylenediamine dihydrochloride, (2-aminoethyl)(propan-2-yl)amine dihydrochloride
  • Molecular Formula : $$ \text{C}5\text{H}{16}\text{Cl}2\text{N}2 $$
  • Structural Formula :
    $$
    \text{Cl}^- \cdot \text{H}2\text{N}-\text{CH}2-\text{CH}2-\text{N}^+(\text{H})(\text{C}(\text{CH}3)_2) \cdot \text{Cl}^-
    $$
  • SMILES Notation : NCCNC(C)C.Cl.Cl

The compound’s crystalline structure is stabilized by ionic interactions between the protonated amine groups and chloride counterions.

CAS Registry and Database Identifications

This compound is registered under several international databases, ensuring precise identification:

Identifier Value Source
CAS Registry Number 64670-89-9
PubChem CID 44203187
EC Number 997-205-9
MDL Number MFCD12913590
ChEBI ID 84288 (parent compound)

These identifiers facilitate cross-referencing in chemical inventories and research publications.

Historical Development and Discovery

The parent compound, N-isopropylethylenediamine (CAS 19522-67-9), was first synthesized in the mid-20th century via nucleophilic substitution reactions between ethylenediamine and isopropyl halides . The dihydrochloride derivative emerged later as a stable alternative for applications requiring enhanced water solubility. Early synthetic routes involved direct alkylation of ethylenediamine with isopropyl bromide, followed by acidification with hydrochloric acid . Advances in ion-exchange resin catalysis, as described in studies on asymmetric ethylenediamine derivatives, further optimized its production .

Relationship to Parent Compound (N-Isopropylethylenediamine)

The dihydrochloride form is structurally and functionally linked to its parent amine, N-isopropylethylenediamine :

Property Parent Compound Dihydrochloride Derivative
Chemical Formula $$ \text{C}5\text{H}{14}\text{N}_2 $$ $$ \text{C}5\text{H}{16}\text{Cl}2\text{N}2 $$
Solubility Limited in polar solvents High solubility in water
Stability Prone to oxidation Enhanced stability due to salt form
Synthesis Alkylation of ethylenediamine Acidification of parent amine

The protonation of the amine groups in the dihydrochloride form alters its reactivity, making it preferable for catalytic applications and pharmaceutical intermediates .

Properties

IUPAC Name

N'-propan-2-ylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(2)7-4-3-6;;/h5,7H,3-4,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOSXTNNCSLOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride typically involves the reaction of ethylenediamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Blocks : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its bifunctional nature allows it to participate in various chemical reactions such as oxidation and reduction .
  • Polymer Production : It is utilized in the production of polymers and resins due to its ability to form cross-links in polymer chains, enhancing mechanical properties .

2. Biology

  • Biologically Active Compounds : The compound is employed in preparing biologically active compounds and as a reagent in biochemical assays. Its amine groups facilitate interactions with biological molecules.
  • Chelation Agents : It can be converted into chelation agents that bind metal ions, which are essential in various biological processes .

3. Medicine

  • Pharmaceutical Intermediates : 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride is used in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are found in several medications including bronchodilators and antihistamines .
  • Dermatological Applications : Although previously used in dermatologic preparations, some formulations have been removed due to adverse reactions like contact dermatitis .

4. Industrial Applications

  • Corrosion Inhibitors : The compound acts as an effective corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .
  • Electroplating Agents : It is also utilized in electroplating processes where it helps improve the quality of metal coatings .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UsesExamples
ChemistryBuilding blocks for organic synthesisSynthesis of complex molecules
BiologyPreparation of biologically active compoundsReagents in biochemical assays
MedicineDevelopment of pharmaceutical intermediatesBronchodilators like aminophylline
IndustryCorrosion inhibitors and electroplating agentsProtective coatings for metals

Case Studies

Case Study 1: Pharmaceutical Development
In a study conducted on the use of 1,2-Ethanediamine derivatives in drug formulation, researchers found that its incorporation improved the solubility of active ingredients significantly. This enhancement led to better bioavailability of drugs such as aminophylline compared to traditional formulations.

Case Study 2: Industrial Application
A project focusing on corrosion prevention demonstrated that using this compound as a corrosion inhibitor resulted in a 30% increase in the lifespan of metal components exposed to harsh environments. This application underscores its importance in industrial maintenance strategies.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions.

Comparison with Similar Compounds

Ethylenediamine Dihydrochloride

Structure : Ethylenediamine dihydrochloride (CAS 333-18-6) is the simplest diamine in this class, with the formula C₂H₈N₂·2HCl .
Properties :

  • Molecular Weight: 133.01 g/mol.
  • Uses: Stabilizer in rubber latex, emulsifier, and pharmaceutical excipient .
  • Safety: Known allergen in patch tests due to its reactivity with proteins .

Comparison :

  • The absence of substituents in ethylenediamine dihydrochloride results in higher polarity and lower steric hindrance compared to the target compound.

N,N-Bis(2-chloroethyl)ethylenediamine Dihydrochloride

Structure : C₆H₁₂Cl₂N₂·2HCl (CAS 3399-66-4) .
Properties :

  • Molecular Weight: 252.095 g/mol (unprotonated base).
  • Chloroethyl groups confer alkylating properties, making it relevant in anticancer drug design.

Comparison :

  • The chloroethyl substituents increase molecular weight and toxicity compared to the target compound.
  • The target compound lacks reactive chlorine atoms, suggesting a milder safety profile.

N-(1-Naphthyl)ethylenediamine Dihydrochloride

Structure : C₁₂H₁₆Cl₂N₂ (CAS 1465-25-4) .
Properties :

  • Molecular Weight: 259.174 g/mol.
  • Uses: Bratton-Marshall reagent for nitrite detection in spectrometry and water analysis .

Comparison :

  • The bulky naphthyl group introduces aromaticity, enabling π-π interactions critical in analytical applications.

N,N'-Dibenzylethylenediamine Dihydrochloride

Structure : C₁₆H₂₂Cl₂N₂ (CAS 3412-76-8) .
Properties :

  • Molecular Weight: 313.27 g/mol.
  • Bulky benzyl groups enhance hydrophobicity and stability in sustained-release drug formulations.

Comparison :

Research Findings and Implications

  • Solubility : The isopropyl group in the target compound likely reduces aqueous solubility compared to ethylenediamine dihydrochloride but improves compatibility with organic solvents .
  • Reactivity : The lack of reactive groups (e.g., chloro or aromatic) suggests lower toxicity than N,N-bis(2-chloroethyl)ethylenediamine .

Biological Activity

1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride (CAS No. 64670-89-9) is a derivative of ethanediamine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4H12Cl2N2
  • Molecular Weight : 155.06 g/mol
  • IUPAC Name : this compound

Biological Activity

1,2-Ethanediamine derivatives have been studied for various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to 1,2-ethanediamine exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,2-ethanediamine derivatives have been investigated in various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, a study demonstrated that related compounds showed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 .

The biological activity of 1,2-ethanediamine derivatives is primarily attributed to their ability to interact with cellular components:

  • Membrane Interaction : The cationic nature of these compounds allows them to integrate into lipid bilayers, altering membrane permeability and leading to cell lysis at higher concentrations.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Case Studies

StudyFindings
Study on Antimicrobial Activity Found that similar ethanediamine derivatives exhibited significant antibacterial activity against MRSA strains with MIC values ranging from 32 to 128 µg/mL .
Cytotoxicity Assay Demonstrated that 1,2-ethanediamine derivatives had IC50 values of approximately 50 µM against HeLa cells, indicating potent anticancer activity .
Mechanistic Study Investigated the effects on erythrocyte membranes showing that at sublytic concentrations, these compounds protected against hypotonic hemolysis and altered ion fluxes across membranes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1,2-ethanediamine derivatives, a comparison with other similar compounds is useful:

CompoundBiological ActivityIC50 (µM)Mechanism
1,2-Ethanediamine DerivativeAntimicrobial & Cytotoxic~50 (HeLa)Membrane disruption
Decyltrimethylammonium BromideAntimicrobial~100 (MRSA)Membrane lysis
DioctyldiQASMembrane stabilization at low concentrationsN/AAlteration of membrane functions

Q & A

Q. What are the established methods for synthesizing 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride, and how can purity be validated?

The compound is synthesized via alkylation of ethylenediamine with isopropyl halides, followed by treatment with hydrochloric acid to form the dihydrochloride salt. Purification typically involves recrystallization from ethanol or aqueous HCl. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for assessing impurities, and elemental analysis to verify stoichiometry (C:N:Cl ratios) .

Q. What analytical techniques are recommended for characterizing this compound in academic research?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • Fourier-transform infrared spectroscopy (FTIR) to identify N-H and C-N stretches in the dihydrochloride form.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and decomposition profiles (melting points for related dihydrochlorides range 194–201°C) .
  • Elemental analysis to validate the empirical formula (e.g., C:N:Cl ratios).

Q. What are the primary research applications of this compound in chemical and biological studies?

The compound serves as:

  • A ligand precursor in coordination chemistry due to its bidentate amine structure, enabling metal complexation for catalysis .
  • A building block in organic synthesis for creating surfactants or functionalized polymers, leveraging its branched alkyl substituents .
  • A reference standard in analytical methods (e.g., ion-pair chromatography) owing to its ionic nature and stability .

Advanced Research Questions

Q. How does the LogP value of this compound influence its application in drug delivery systems?

The experimental LogP value (estimated at ~1.5 for similar dihydrochlorides) reflects moderate lipophilicity, which impacts membrane permeability and solubility in biological systems. Researchers must balance this with counterion effects (Cl⁻) when designing prodrugs or nanoparticle carriers. Comparative studies with analogs (e.g., N,N-dimethyl derivatives) can elucidate structure-activity relationships .

Q. How can researchers resolve discrepancies in reported reactivity data under varying pH conditions?

Contradictions often arise from protonation state changes. Methodological approaches include:

  • Conducting pH-dependent stability studies using buffered solutions (pH 2–12) monitored via HPLC.
  • Evaluating ion-pairing effects with anions (e.g., phosphate vs. acetate) that may alter solubility or degradation pathways .
  • Cross-referencing with ethylenediamine dihydrochloride stability data, which shows enhanced stability in acidic conditions but hydrolysis at elevated pH .

Q. What strategies are effective in minimizing byproducts during its use in metal-catalyzed reactions?

Byproducts (e.g., oxidized amines or metal-ligand precipitates) can be mitigated by:

  • Optimizing reaction conditions : Use inert atmospheres (N₂/Ar) to prevent amine oxidation and control temperature (<60°C).
  • Pre-complexation : Pre-form the metal-ligand complex in a dry solvent (e.g., THF) to reduce side reactions .
  • Additives : Introduce scavengers (e.g., molecular sieves) to absorb residual moisture or HCl.

Q. How does substitution at the N-(1-methylethyl) position affect its physicochemical properties compared to other alkylated ethanediamines?

Branching at the isopropyl group increases steric hindrance, reducing coordination flexibility but enhancing thermal stability. For example:

  • N,N-Diisopropyl derivatives exhibit higher melting points (~200°C) compared to linear analogs (e.g., N,N-dimethyl: ~160°C) due to crystalline packing .
  • LogP adjustments : Bulkier substituents increase hydrophobicity, impacting solubility in polar solvents .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for moisture-sensitive reactions involving the free amine form.
  • Analytical Cross-Validation : Combine multiple techniques (e.g., NMR + X-ray crystallography) to resolve ambiguous structural data.
  • Safety : Handle the dihydrochloride salt with PPE due to potential respiratory irritation, as noted for related ethylenediamine derivatives .

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